N-(1,3-benzothiazol-2-yl)-N'-phenylthiourea
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea: is a heterocyclic compound that features a benzothiazole ring fused with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-aminobenzothiazole+phenyl isothiocyanate→N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea
The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anticancer activities. It has been tested against various bacterial and fungal strains, showing promising inhibitory effects .
Medicine
In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to inhibit enzymes and receptors involved in diseases such as cancer and infectious diseases .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-phenylurea
- N-(1,3-benzothiazol-2-yl)-N’-phenylcarbamate
- N-(1,3-benzothiazol-2-yl)-N’-phenylsulfonamide
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of sulfur in the thiourea group enhances its ability to form strong hydrogen bonds and coordinate with metal ions, making it a versatile compound in various applications.
Properties
CAS No. |
1849-86-1 |
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Molecular Formula |
C14H11N3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S2/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |
InChI Key |
CBUSXNYHLMPPND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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